molecular formula C9H12N4O2S B2557430 3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione CAS No. 126118-57-8

3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione

Cat. No. B2557430
CAS RN: 126118-57-8
M. Wt: 240.28
InChI Key: MYKSZEXFUYXPKE-UHFFFAOYSA-N
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Description

The compound “3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione” is also known as "8,8’-Sulfanediylbis(3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione)" . Its molecular formula is C18H22N8O4S . The average mass is 446.483 Da and the monoisotopic mass is 446.148468 Da .

Scientific Research Applications

Ionization and Methylation Reactions of Purine Derivatives

Purine derivatives, classified based on their substituents, demonstrate distinct ionization and methylation behaviors. The presence of a 3-methyl group, as in 3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione, can sterically hinder alkylation at N-9, influencing the compound's reactivity and potential applications in chemical synthesis and modification studies (Rahat, Bergmann, & Tamir, 1974).

Immunomodulatory Effects of Thiazolo-Pyrimidine Nucleosides

Thiazolo-pyrimidine nucleosides, structurally related to purine derivatives by incorporating sulfur atoms, have been synthesized to evaluate their immunomodulatory effects. Such compounds, by altering the purine ring structure, exhibit significant immune activity, highlighting their potential in developing new immunotherapeutic agents (Nagahara et al., 1990).

Structural and Vibrational Analysis of Purine Derivatives

Studies on the structural and vibrational characteristics of purine derivatives, including 3,7-dihydro-purine-2,6-dione (xanthine) and its methyl derivatives, provide insights into their biologically relevant properties. Such analyses aid in understanding the fundamental chemical properties and potential biological interactions of these compounds (Gobre, Pinjari, & Gejji, 2010).

Topology of Interactions in Methylxanthines

Exploring the topology of interactions in methylxanthines, which are structurally related to purine derivatives, contributes to understanding their therapeutic potential. This research focuses on intra- and intermolecular interactions, such as hydrogen bonding and π···π stacking, which are crucial for the biological activity and pharmacological effects of these compounds (Latosinska et al., 2014).

properties

IUPAC Name

3-methyl-7-propyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2S/c1-3-4-13-5-6(10-9(13)16)12(2)8(15)11-7(5)14/h3-4H2,1-2H3,(H,10,16)(H,11,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKSZEXFUYXPKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(NC1=S)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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